Dihydrocucurbitacin B

概要

説明

Dihydrocucurbitacin B is a triterpene isolated from Cayaponia tayuya roots . It has been found to inhibit nuclear factor of activated T cells (NFAT), induce cell cycle arrest in the G0 phase, and inhibit delayed type hypersensitivity .

Synthesis Analysis

Dihydrocucurbitacin B can be obtained in large amounts from the roots of Wilbrandia ebracteata . It has been used as a starting material for the preparation of a library of 29 semi-synthetic derivatives .

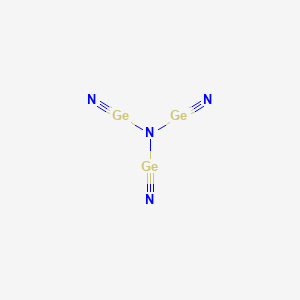

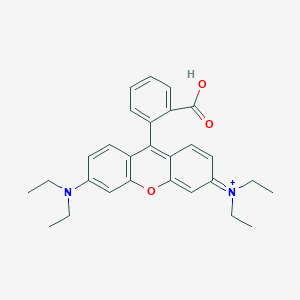

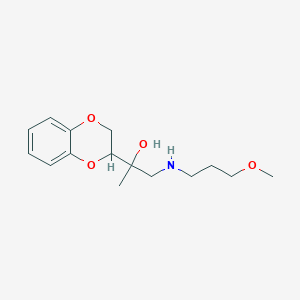

Molecular Structure Analysis

The molecular structure of Dihydrocucurbitacin B can be found in various databases such as PubChem and ResearchGate .

Chemical Reactions Analysis

Dihydrocucurbitacin B has been used as a starting material for the preparation of a library of 29 semi-synthetic derivatives . The structural changes that were performed include the removal, modification, or permutation of functional groups in rings A and B as well as in the side chain .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dihydrocucurbitacin B can be found in databases such as PubChem .

科学的研究の応用

Anticancer Potential

Dihydrocucurbitacin B: has been identified as a promising agent in cancer treatment due to its ability to inhibit the growth of tumor cells. It is particularly noted for its mechanisms that disrupt the cell cycle and induce apoptosis in cancer cells . The compound has been studied for its efficacy against various types of cancer, including hepatocellular carcinoma (HCC), where derivatives of Dihydrocucurbitacin B have shown potent activity .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies have highlighted its role in downregulating proinflammatory enzymes and mediators, which could be beneficial in treating conditions like arthritis . Its ability to modulate the immune response makes it a valuable compound for further research in anti-inflammatory therapies.

Antimicrobial Effects

The antimicrobial properties of Dihydrocucurbitacin B are also noteworthy. It has been shown to possess activity against a range of microbial pathogens, suggesting its potential as an alternative to traditional antibiotics, especially in an era of increasing antibiotic resistance .

Antioxidant Properties

As an antioxidant, Dihydrocucurbitacin B helps in neutralizing free radicals, which are known to cause oxidative stress leading to cellular damage. This property is crucial for protecting cells from damage and for the prevention of diseases associated with oxidative stress .

Hepatoprotective Effects

The hepatoprotective capabilities of Dihydrocucurbitacin B make it a candidate for protecting the liver from various forms of damage. It could play a role in the treatment of liver diseases by safeguarding hepatic cells from harmful substances .

Analgesic Applications

Research has indicated that Dihydrocucurbitacin B may have analgesic properties, providing pain relief without the side effects commonly associated with synthetic analgesics. This could lead to new pain management options for patients suffering from chronic pain conditions .

Antiviral Activity

The antiviral effects of Dihydrocucurbitacin B are being explored, particularly its efficacy against viruses that cause significant human diseases. Its ability to interfere with viral replication could make it a useful tool in antiviral drug development .

Cardioprotective Potential

Lastly, the cardioprotective potential of Dihydrocucurbitacin B is under investigation. Its properties may contribute to protecting the heart from ischemic damage and other cardiovascular diseases, offering a new avenue for heart health management .

作用機序

Target of Action

Dihydrocucurbitacin B, a triterpenoid isolated from the plant Hemsleya amabilis, primarily targets the T-cell nuclear factor . It also targets the protein GRP78, which is involved in the GRP78/FOXM1/KIF20A signaling pathway .

Mode of Action

Dihydrocucurbitacin B inhibits the activation of the T-cell nuclear factor, leading to cell cycle arrest at the G0 phase . It also suppresses delayed-type hypersensitivity reactions . By targeting the protein GRP78, it downregulates the GRP78/FOXM1/KIF20A signaling pathway .

Biochemical Pathways

Dihydrocucurbitacin B affects several biochemical pathways. It induces apoptosis and suppresses cell migration and invasion . It also inhibits cell growth and survival, and has anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of cucurbitacins, including Dihydrocucurbitacin B, involve absorption, metabolism, distribution, and elimination . These compounds have a strong affinity for albumin binding without causing significant structural changes in the HSA protein .

Result of Action

The molecular and cellular effects of Dihydrocucurbitacin B’s action include the induction of apoptosis, suppression of cell migration and invasion, cell cycle arrest, inhibition of cell growth and survival, and anti-inflammatory effects .

Safety and Hazards

将来の方向性

Cucurbitacins, including Dihydrocucurbitacin B, offer a promising avenue for future cancer treatment strategies, and their diverse mechanisms of action make them attractive candidates for further investigation . Future research may benefit from chemical modifications of specific functional groups to improve pharmacokinetic and pharmacodynamic issues .

特性

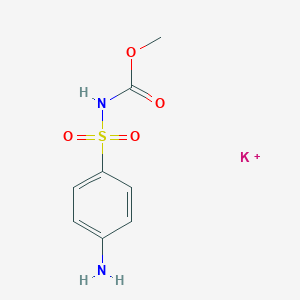

IUPAC Name |

[(6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25,34-35,39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJJDOYZVRUEDY-NRNCYQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314710 | |

| Record name | Dihydrocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrocucurbitacin B | |

CAS RN |

13201-14-4 | |

| Record name | Dihydrocucurbitacin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13201-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIHYDROCUCURBITACIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCUCURBITACIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYL5IKR83R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)